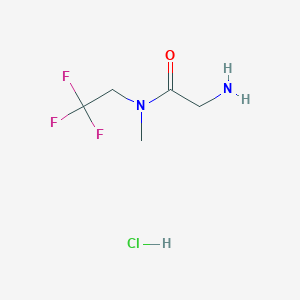

![molecular formula C8H6F3N3 B1524591 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-51-3](/img/structure/B1524591.png)

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

Overview

Description

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine (6-TFMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound with a pyrrolo[3,2-b]pyridine core structure, and is a derivative of the pyrrolo[3,2-b]pyridine family of compounds. 6-TFMP is a colorless solid that is soluble in water and other organic solvents. It is an important synthetic tool for organic synthesis, and has been studied extensively for its diverse range of applications.

Scientific Research Applications

Complexes with Nitrogen-containing Compounds

Focante et al. (2006) explored the reactivity of tris(pentafluorophenyl)boron with nitrogen-containing compounds, highlighting its potential in catalyzing polymerization reactions for olefin materials. This study underscores the utility of nitrogen-containing compounds like 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine in enhancing the catalytic efficiency of metal complexes in polymer production processes Focante et al., 2006.

Lanthanide Complexes for Electronic Properties

Renaud et al. (1999) synthesized lanthanide podates using unsymmetrical tridentate binding units, showing the importance of nitrogen-containing ligands in regulating the electronic properties of metal complexes. This research indicates the potential of nitrogen-based ligands in the development of materials with predetermined electronic and structural properties, useful in various technological applications Renaud et al., 1999.

Gas Separation Polyimides

Fang et al. (2000) discussed the synthesis of hyperbranched polyimides using nitrogen-containing monomers for gas separation technologies. The study presents the role of such compounds in creating materials with desirable properties for separating gases, highlighting their significance in environmental and industrial processes Fang et al., 2000.

Microporous Material Synthesis

Weigel et al. (1997) reported the synthesis of a unique gallium oxyfluorophosphate using nitrogen-containing amines as structure-directing agents. This research illustrates the application of nitrogen-based compounds in designing microporous materials with potential uses in catalysis, separation, and storage Weigel et al., 1997.

Organic Synthesis and Cyclization Reactions

Haskins and Knight (2002) explored the use of trifluoromethyl groups in inducing cyclization reactions to form pyrrolidines, demonstrating the versatility of trifluoromethyl-substituted amines in organic synthesis and the construction of complex molecular architectures Haskins & Knight, 2002.

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMBCWNIFJALKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)

![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)